molecular formula C12H9F3N2O2 B8589257 (2S)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyloxirane-2alpha-carboxamide

(2S)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyloxirane-2alpha-carboxamide

Cat. No. B8589257
M. Wt: 270.21 g/mol
InChI Key: UQUQTWDUTIAAAY-NSHDSACASA-N
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Patent
US07132560B2

Procedure details

N-Methacryloyl-4-cyano-3-trifluoromethylaniline (13.8 g, 54 mmol) and ethyl acetate (40 ml) were charged in a 300 ml four-neck flask, and the mixture was heated at 50° C.–55° C. A solution of mono-perphthalic acid in ethyl acetate (108.05 g, net 19.82 g, 110 mmol) was added dropwise at a temperature in the range of 50° C.–55° C. over 3.9 hr. After stirring at the above-mentioned temperature for 4.5 hr, a solution of mono-perphthalic acid in ethyl acetate (10.36 g, net 1.90 g, 10.4 mmol) was further added dropwise over 10 min. Then the mixture was stirred for 1 hr and left standing overnight at room temperature. The mixture was adjusted to pH=8 (universal test paper) with 20% aqueous KOH solution and partitioned. The organic layer was washed with deionized water (20 ml) in which Na2S2O5 (5.0 g) had been dissolved, dried over MgSO4, decolorized with activated carbon (carborafine 0.5 g), and concentrated under reduced pressure. Toluene (60 ml) was added to the residue and the mixture was heated to 80° C. After cooling to 25° C., the mixture was filtrated to give 4-cyano-N-(2,3-epoxy-2-methylpropionyl)-3-trifluoromethylaniline (11.37 g, yield 77.3%). Purity 98.7%.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
108.05 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.36 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[C:9]([C:15]([F:18])([F:17])[F:16])[CH:8]=1)(=[O:5])[C:2]([CH3:4])=[CH2:3].C1C=C(C(O)=[O:26])C(C(OO)=O)=CC=1.[OH-].[K+]>C(OCC)(=O)C>[C:13]([C:10]1[CH:11]=[CH:12][C:7]([NH:6][C:1](=[O:5])[C:2]2([CH3:4])[O:26][CH2:3]2)=[CH:8][C:9]=1[C:15]([F:16])([F:17])[F:18])#[N:14] |f:2.3|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
C(C(=C)C)(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)C(=O)O)C(=O)OO
Name
Quantity
108.05 g
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)C(=O)O)C(=O)OO
Name
Quantity
10.36 g
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at the above-mentioned temperature for 4.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 50° C.–55° C
STIRRING
Type
STIRRING
Details
Then the mixture was stirred for 1 hr
Duration
1 h
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
standing overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
partitioned
WASH
Type
WASH
Details
The organic layer was washed with deionized water (20 ml) in which Na2S2O5 (5.0 g)
DISSOLUTION
Type
DISSOLUTION
Details
had been dissolved
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene (60 ml) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
FILTRATION
Type
FILTRATION
Details
the mixture was filtrated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(#N)C1=C(C=C(NC(C2(CO2)C)=O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.37 g
YIELD: PERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07132560B2

Procedure details

N-Methacryloyl-4-cyano-3-trifluoromethylaniline (13.8 g, 54 mmol) and ethyl acetate (40 ml) were charged in a 300 ml four-neck flask, and the mixture was heated at 50° C.–55° C. A solution of mono-perphthalic acid in ethyl acetate (108.05 g, net 19.82 g, 110 mmol) was added dropwise at a temperature in the range of 50° C.–55° C. over 3.9 hr. After stirring at the above-mentioned temperature for 4.5 hr, a solution of mono-perphthalic acid in ethyl acetate (10.36 g, net 1.90 g, 10.4 mmol) was further added dropwise over 10 min. Then the mixture was stirred for 1 hr and left standing overnight at room temperature. The mixture was adjusted to pH=8 (universal test paper) with 20% aqueous KOH solution and partitioned. The organic layer was washed with deionized water (20 ml) in which Na2S2O5 (5.0 g) had been dissolved, dried over MgSO4, decolorized with activated carbon (carborafine 0.5 g), and concentrated under reduced pressure. Toluene (60 ml) was added to the residue and the mixture was heated to 80° C. After cooling to 25° C., the mixture was filtrated to give 4-cyano-N-(2,3-epoxy-2-methylpropionyl)-3-trifluoromethylaniline (11.37 g, yield 77.3%). Purity 98.7%.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
108.05 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.36 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[C:9]([C:15]([F:18])([F:17])[F:16])[CH:8]=1)(=[O:5])[C:2]([CH3:4])=[CH2:3].C1C=C(C(O)=[O:26])C(C(OO)=O)=CC=1.[OH-].[K+]>C(OCC)(=O)C>[C:13]([C:10]1[CH:11]=[CH:12][C:7]([NH:6][C:1](=[O:5])[C:2]2([CH3:4])[O:26][CH2:3]2)=[CH:8][C:9]=1[C:15]([F:16])([F:17])[F:18])#[N:14] |f:2.3|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
C(C(=C)C)(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)C(=O)O)C(=O)OO
Name
Quantity
108.05 g
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)C(=O)O)C(=O)OO
Name
Quantity
10.36 g
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at the above-mentioned temperature for 4.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 50° C.–55° C
STIRRING
Type
STIRRING
Details
Then the mixture was stirred for 1 hr
Duration
1 h
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
standing overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
partitioned
WASH
Type
WASH
Details
The organic layer was washed with deionized water (20 ml) in which Na2S2O5 (5.0 g)
DISSOLUTION
Type
DISSOLUTION
Details
had been dissolved
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene (60 ml) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
FILTRATION
Type
FILTRATION
Details
the mixture was filtrated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(#N)C1=C(C=C(NC(C2(CO2)C)=O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.37 g
YIELD: PERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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